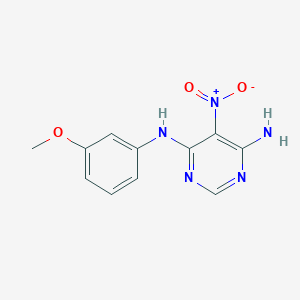

4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro-

Description

4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a nitro group at the 5-position and a 3-methoxyphenyl group at the N4-position. Pyrimidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The presence of the nitro group enhances electrophilicity, while the methoxyphenyl substituent contributes to π-π stacking interactions and solubility modulation .

Properties

IUPAC Name |

4-N-(3-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c1-19-8-4-2-3-7(5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOGWXLDBRUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228735 | |

| Record name | N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450345-07-0 | |

| Record name | N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450345-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(3-Methoxyphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- typically involves the reaction of 3-methoxyaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of 4,6-diaminopyrimidine followed by the coupling with 3-methoxyaniline. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial and Anticancer Properties

Compounds with pyrimidine structures, including 4,6-Pyrimidinediamine derivatives, have been shown to exhibit significant biological activities such as antimicrobial, antiviral, and anticancer properties. Specifically, these compounds can inhibit signaling pathways related to immune responses, making them candidates for treating allergic reactions and autoimmune diseases.

Inhibition of Immune Cell Degranulation

Research indicates that 4,6-Pyrimidinediamine compounds can inhibit degranulation in immune cells like mast cells and basophils. This is particularly relevant for conditions characterized by excessive immune responses, such as allergies and asthma. The compound's ability to block Fc receptor signaling cascades (e.g., IgE and IgG) suggests its potential as a therapeutic agent in managing allergic reactions .

Case Studies

-

Therapeutic Potential in Autoimmune Diseases

A study explored the use of 2,4-pyrimidinediamine compounds (structurally related to 4,6-Pyrimidinediamine) for treating autoimmune diseases. These compounds were found to inhibit signaling cascades that lead to the release of inflammatory mediators from immune cells. This suggests that similar mechanisms may apply to 4,6-Pyrimidinediamine derivatives . -

Inhibition of Syk Kinase

Another research highlighted the role of pyrimidinediamine compounds as potent inhibitors of Syk kinase, a critical enzyme in immune cell signaling pathways. Inhibition of Syk kinase can prevent inappropriate activation of immune responses, indicating that 4,6-Pyrimidinediamine could be beneficial in treating conditions associated with dysregulated immunity .

Mechanism of Action

The mechanism of action of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related pyrimidinediamine derivatives:

Physicochemical Properties

- Solubility : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in ).

- Molecular Weight: At ~370 g/mol (estimated), the target compound is heavier than 4,6-diamino-5-nitropyrimidine (155 g/mol) but lighter than disodium salts (e.g., compound in , designed for enhanced solubility).

Key Research Findings

Substituent Impact :

- Electron-donating groups (e.g., methoxy) enhance solubility and π-π interactions, while electron-withdrawing groups (e.g., nitro) increase reactivity .

- Piperidine or morpholine moieties (e.g., ) introduce basicity, influencing pharmacokinetics.

Biological Activity Trends :

- Pyrimidines with aryl substituents (e.g., phenyl, methoxyphenyl) often exhibit receptor-targeted activity, as seen in kinase inhibitors like R406 .

- Nitro groups are associated with antimicrobial properties in some derivatives .

Structural Uniqueness :

- The target compound’s combination of 3-methoxyphenyl and nitro groups distinguishes it from simpler analogs (e.g., ) and bulkier derivatives (e.g., ).

Biological Activity

4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 233.23 g/mol. Its structure features a pyrimidine ring substituted with a methoxyphenyl group at the N4 position and a nitro group at the C5 position. The presence of the nitro group is particularly significant as it often correlates with biological activity, including antimicrobial, antiviral, and anticancer properties.

The biological activity of 4,6-Pyrimidinediamine can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The pyrimidine ring can participate in nucleophilic substitution reactions, enhancing its reactivity and potential interactions with biological targets.

- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Inhibition of Signaling Pathways : Research indicates that derivatives of 4,6-Pyrimidinediamine can inhibit IgE and IgG receptor signaling cascades, which are crucial in immune responses. This suggests potential applications in treating allergic reactions or autoimmune diseases .

Antimicrobial Activity

Research has demonstrated that compounds containing pyrimidine structures exhibit significant antimicrobial properties. In particular, 4,6-Pyrimidinediamine derivatives have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents in clinical settings.

Anticancer Properties

The anticancer potential of 4,6-Pyrimidinediamine is noteworthy. Studies have indicated that compounds with similar structures can inhibit microtubule assembly and induce apoptosis in cancer cells. For instance, certain derivatives have been shown to enhance caspase-3 activity and cause morphological changes indicative of apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

| Compound | Biological Activity | Concentration | Effect |

|---|---|---|---|

| 4,6-Pyrimidinediamine | Anticancer | 1 μM | Induces apoptosis |

| 5-Nitropyrimidine Derivative | Antimicrobial | Varies | Effective against bacterial strains |

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of various pyrimidine derivatives on MDA-MB-231 cells. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that specific derivatives significantly reduced cell viability and promoted apoptosis through caspase activation .

- Case Study on Immune Modulation : Another study investigated the role of pyrimidine derivatives in modulating immune responses by inhibiting IgE/IgG signaling pathways. This highlights their potential therapeutic applications in managing allergic reactions or conditions related to immune dysfunction .

Future Directions

The unique structural features of 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- position it as a promising candidate for further research and development. Potential future studies could focus on:

- Structural Modifications : Enhancing pharmacological properties through chemical modifications.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Mechanistic Studies : Further elucidating the pathways through which these compounds exert their biological effects.

Q & A

Q. What are the recommended methodologies for synthesizing 4,6-Pyrimidinediamine, N4-(3-methoxyphenyl)-5-nitro- with high purity and yield?

Methodological Answer: Synthesis optimization should involve systematic variation of reaction parameters (e.g., temperature, solvent polarity, and molar ratios) guided by Design of Experiments (DOE) principles. For example, nitro-group introduction under acidic conditions and methoxyphenyl substitution via nucleophilic aromatic substitution require precise stoichiometric control. Intermediate characterization using HPLC or LC-MS ensures purity at each step . Reaction conditions (e.g., inert atmosphere for nitro stability) and purification via column chromatography or recrystallization are critical for yield improvement .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy: Use -/-NMR to confirm substitution patterns and nitro-group orientation. IR spectroscopy identifies functional groups (e.g., NO stretching at ~1520 cm).

- Computational Modeling: Employ Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries. Solvent effects can be modeled using Polarizable Continuum Models (PCM) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks to correlate structure with reactivity .

Q. What experimental approaches are suitable for assessing the compound’s stability under varying environmental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Photostability: Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.

- Hydrolytic Stability: Test pH-dependent stability (e.g., 1–13) in aqueous buffers at 25–60°C, analyzing products via mass spectrometry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity or biological activity data?

Methodological Answer:

- Systematic Literature Review: Identify variables causing discrepancies (e.g., solvent polarity, assay protocols).

- Controlled Replication: Reproduce conflicting studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst).

- Mechanistic Probes: Use isotopic labeling (e.g., -nitro groups) or kinetic isotope effects to trace reaction pathways. Validate findings via in situ FTIR or NMR .

Q. What advanced computational models are appropriate for predicting the compound’s interactions in biological systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., kinase inhibition) using force fields like CHARMM or AMBER.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer processes in enzymatic environments.

- AI-Driven Docking: Train neural networks on pyrimidine-protein complexes to predict binding affinities and selectivity .

Q. What strategies optimize reaction conditions for selective functionalization of the pyrimidine ring?

Methodological Answer:

- Protecting Groups: Temporarily block the 4-amine group using tert-butoxycarbonyl (Boc) to direct substitution at the 6-position.

- Catalysis: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Use microwave irradiation to accelerate kinetics.

- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to stabilize intermediates in SNAr reactions .

Q. How can researchers integrate this compound into a broader theoretical framework for pyrimidine-based drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., methoxy vs. nitro positioning) with biological activity using multivariate regression.

- Pharmacophore Modeling: Map electronic and steric features to identify shared motifs with known inhibitors (e.g., antifolates).

- Theoretical Validation: Align findings with existing frameworks (e.g., enzyme transition-state analog theory) to justify mechanistic hypotheses .

Data Contradiction Analysis

Q. What statistical and experimental methods address inconsistencies in reported solubility or bioavailability data?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply ANOVA to identify outliers.

- Solubility Screening: Use high-throughput assays (e.g., nephelometry) under controlled ionic strength and co-solvent conditions.

- Bioavailability Studies: Compare in vitro (Caco-2 permeability) and in vivo (rodent pharmacokinetics) data to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.